Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-
CAS No.: 820961-62-4
Cat. No.: VC20333189
Molecular Formula: C23H15Cl2N3O
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820961-62-4 |
|---|---|
| Molecular Formula | C23H15Cl2N3O |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H15Cl2N3O/c24-18-12-11-17(13-19(18)25)22(29)28-23-26-20(15-7-3-1-4-8-15)14-21(27-23)16-9-5-2-6-10-16/h1-14H,(H,26,27,28,29) |
| Standard InChI Key | YYTAOASUFGFGNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted with chlorine atoms at the 3- and 4-positions of the aromatic ring. This dichlorinated benzamide is linked via an amide bond to a 2-aminopyrimidine ring, which itself is substituted with phenyl groups at the 4- and 6-positions. The IUPAC name, 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide, reflects this intricate arrangement. The presence of electron-withdrawing chlorine atoms and electron-donating phenyl groups creates a polarized structure, influencing its reactivity and interaction with biological targets.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.3 g/mol |
| CAS Number | 820961-62-4 |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The absence of reported melting and boiling points underscores the compound’s status as a research-grade material, with limited commercial availability. Comparative analysis with simpler benzamides, such as 3,4-dichlorobenzamide (CAS No. 2670-38-4), reveals that chlorination increases molecular weight and polarity, potentially enhancing binding affinity to hydrophobic enzyme pockets .
Synthesis and Purification
Reaction Mechanism
The synthesis begins with the acylation of 4,6-diphenylpyrimidin-2-amine using 3,4-dichlorobenzoyl chloride in the presence of triethylamine () as a base. The reaction proceeds in dichloromethane () under inert conditions to minimize side reactions:
The amide bond formation is driven by the nucleophilic attack of the pyrimidine amine on the electrophilic carbonyl carbon of the acyl chloride.
Purification Techniques
Crude product purification typically employs:
-
Recrystallization: Solvents such as ethanol or ethyl acetate are used to isolate high-purity crystals.
-
Column Chromatography: Silica gel with a hexane-ethyl acetate gradient separates unreacted starting materials and byproducts.
Yield optimization remains a challenge due to steric hindrance from the bulky phenyl groups on the pyrimidine ring.
Material Science Applications
The compound’s rigid aromatic framework and hydrogen-bonding capability (via the amide group) make it a candidate for hierarchical self-assembly into liquid crystalline phases . For example, twin-tapered dendritic benzamides form supramolecular polymers that organize into columnar hexagonal or rectangular lattices . Such properties could be exploited in optoelectronic devices or nanostructured materials.
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